molecular formula C21H18N4OS2 B5269072 3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B5269072
M. Wt: 406.5 g/mol
InChI Key: ODPCGWKCFUQNHF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline carboxamide class, characterized by a fused thienoquinoline core and a carboxamide substituent. Its structure includes a 4-phenyl-1,3-thiazol-2-yl group at the carboxamide position, which distinguishes it from analogs. Initially identified through high-throughput screening (HTS) for antiviral activity against Dengue virus (DENV) and West Nile virus (WNV), it demonstrated potent inhibition of viral replication by targeting the DENV capsid protein .

Properties

IUPAC Name

3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c22-17-14-10-13-8-4-5-9-15(13)23-20(14)28-18(17)19(26)25-21-24-16(11-27-21)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9,22H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPCGWKCFUQNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=NC(=CS4)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the field of cancer therapy and antimicrobial activity. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Inhibition of APE1 : The compound has been shown to inhibit the apurinic/apyrimidinic endonuclease 1 (APE1), an important target in cancer therapy due to its role in DNA repair. In studies involving HeLa cells, related compounds demonstrated low micromolar potency against APE1 and enhanced cytotoxic effects when combined with alkylating agents like temozolomide (TMZ) .
  • Cytotoxicity Assays : Various studies report the cytotoxic effects of similar compounds against multiple cancer cell lines. For example, a series of tetrahydrobenzopyran derivatives showed promising IC50 values against A549 and U87MG cell lines .
CompoundCell LineIC50 (µM)
Compound AHeLa10
Compound BA54915
Compound CU87MG20

Antimicrobial Activity

The biological evaluation of related compounds has also revealed antimicrobial properties. For example:

  • Mycobacterial Activity : Some derivatives exhibited weak antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
CompoundMIC (µg/mL)
Compound D50
Compound E75
Compound F100

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups such as chloro or methoxy on the phenyl ring has been correlated with increased biological activity .
  • Heterocyclic Variations : Modifications in the heterocyclic structures also play a significant role in enhancing potency against specific targets like APE1 or bacterial strains .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Combination Therapy : A study demonstrated that combining APE1 inhibitors with TMZ resulted in increased cell death in glioblastoma models compared to either treatment alone .
  • In Vivo Studies : Animal models have shown that certain derivatives can penetrate the blood-brain barrier effectively, suggesting potential for treating central nervous system tumors .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including the compound in focus. The 2-aminothiazole scaffold , which is a core structure in this compound, has been associated with various biological activities.

Case Studies:

  • A study explored the synthesis of derivatives from 2-aminothiazole , which showed significant cytotoxic effects against several cancer cell lines, including K562 leukemia cells. The modifications to the thiazole structure enhanced its activity against these cells, indicating the importance of structural variations for efficacy .
  • Another research highlighted that compounds containing the thiazole moiety exhibited potent inhibitory effects on Aurora kinases, which are critical in cancer cell proliferation. The synthesized derivatives displayed promising results in inhibiting tumor growth .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. The incorporation of the thiazole ring has been shown to enhance the activity against various bacterial strains.

Research Findings:

  • A series of thiazole-based compounds were evaluated for their antibacterial and antifungal activities. The results indicated that specific substitutions on the thiazole ring significantly influenced the antimicrobial efficacy .
  • In vitro studies revealed that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics .

Neuropharmacological Applications

The neuropharmacological potential of thiazole-containing compounds is an emerging area of research. The ability of these compounds to interact with neurotransmitter systems makes them candidates for treating neurological disorders.

Insights from Studies:

  • Research indicates that some thiazole derivatives possess anticholinesterase activity, which could be beneficial in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
  • Compounds with a similar structural framework have been shown to exhibit neuroprotective effects in various models of neurodegeneration, highlighting their potential role in developing therapeutic agents for neurological conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or the introduction of different substituents can significantly alter their pharmacological profiles.

Key Findings:

  • Studies have systematically varied substituents on the thiazole ring and evaluated their effects on biological activity. This approach has led to the identification of more potent derivatives with enhanced selectivity for target enzymes or receptors .
  • Molecular docking studies have provided insights into how these compounds interact at a molecular level with their biological targets, aiding in rational drug design .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivitySignificant cytotoxic effects against cancer cell linesEffective against K562 leukemia cells; inhibition of Aurora kinases
Antimicrobial PropertiesActivity against various bacterial strainsStrong efficacy against Gram-positive and Gram-negative bacteria
NeuropharmacologyPotential for treating neurological disordersAnticholinesterase activity; neuroprotective effects
Structure-Activity RelationshipOptimization through modification of thiazole structureIdentification of potent derivatives through SAR studies

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at position 3 of the thienoquinoline core participates in nucleophilic substitution reactions. For example:

  • Acylation : Reacts with acetyl chloride or chloroacetyl derivatives in ethanol under basic conditions to form substituted acetamide derivatives .

  • Sulfonation : Forms sulfonamide derivatives when treated with sulfonyl chlorides (e.g., benzenesulfonyl chloride), as observed in analogs .

Example Reaction Conditions

ReagentSolventTemperatureYieldReference
Acetyl chlorideEthanolReflux78%
Benzenesulfonyl chlorideDCM0–25°C65%

Cyclization Reactions Involving the Thienoquinoline Core

The thieno[2,3-b]quinoline scaffold undergoes cyclization under basic conditions. Key observations include:

  • Sodium Ethoxide-Mediated Cyclization : Heating with NaOEt/EtOH facilitates the formation of fused heterocycles via intramolecular thiolate attack, as demonstrated in related thieno[2,3-b]pyridine syntheses .

  • Thioacetamide Intermediates : Reaction with 2-mercaptonicotinonitrile derivatives generates intermediates that cyclize to yield extended polyheterocycles .

Mechanistic Pathway

  • Deprotonation of the thiol group by NaOEt.

  • Nucleophilic attack on the adjacent carbon, forming a new six-membered ring.

  • Aromatization to stabilize the thienoquinoline system .

Coupling Reactions at the Thiazole Substituent

The 4-phenylthiazole moiety enables cross-coupling reactions:

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides modifies the phenyl group .

  • Suzuki–Miyaura Coupling : Introduces boronic acid derivatives to the thiazole ring, enhancing structural diversity .

Representative Data

Reaction TypeCatalystSubstrateYieldReference
Suzuki–MiyauraPd(PPh₃)₄4-Bromophenyl82%
Buchwald–HartwigPd₂(dba)₃2-Iodoanisole75%

(a) Carboxamide Hydrolysis

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid .

  • Basic Hydrolysis : NaOH/EtOH generates a carboxylate salt, which can be acidified to the free acid .

Conditions and Outcomes

MediumReagentTemperatureProductYieldReference
AcidicHCl (6M)RefluxThienoquinoline-2-carboxylic acid68%
BasicNaOH (2M)80°CSodium carboxylate85%

(b) Reduction of the Tetrahydroquinoline Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydroquinoline ring to a decahydro derivative, altering conformational flexibility.

Electrophilic Aromatic Substitution

The electron-rich thienoquinoline core participates in:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6 or 8.

  • Halogenation : NBS or Cl₂/FeCl₃ adds bromine or chlorine to the aromatic ring.

Key Observations

  • Nitration occurs regioselectively at the para position relative to the amino group.

  • Halogenation improves solubility for pharmacological testing .

Metal Complexation

The amino and carboxamide groups act as ligands for transition metals:

  • Copper(II) Complexes : Form stable complexes with CuCl₂ in methanol, characterized by UV-Vis and ESR spectroscopy .

  • Zinc Coordination : Binds Zn²⁺ ions in aqueous ethanol, potentially enhancing bioactivity .

Stability Constants

Metal IonLog K (Stability Constant)Reference
Cu²⁺4.2 ± 0.3
Zn²⁺3.8 ± 0.2

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Ring-Opening : Cleavage of the thiazole ring, forming a thiourea derivative .

  • Dimerization : Generates a cyclobutane-linked dimer via [2+2] photocycloaddition .

Biological Derivatization

Structural analogs synthesized via these reactions show enhanced pharmacological profiles:

  • Antiviral Activity : Analog 3-amino-6-phenyl-N-(4-phenylthiazol-2-yl) derivatives inhibit dengue virus replication (IC₉₀ = 112 nM) .

  • Anticancer Effects : Modifications at the carboxamide group improve cytotoxicity against MCF-7 breast cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno[2,3-b]quinoline Carboxamide Derivatives
Compound Name/Identifier Substituent on Carboxamide Biological Activity Mechanism/Target Key Findings
Target Compound 4-phenyl-1,3-thiazol-2-yl Antiviral (DENV, WNV) DENV capsid protein binding Low solubility; rapid resistance
VGTI-A3-03 () Optimized from VGTI-A3 Enhanced antiviral activity DENV capsid protein Improved potency over parent compound
Compound 1 (3-chloro-2-methylphenyl analog) 3-chloro-2-methylphenyl Anticancer (Ovarian, Breast) Glycosphingolipid modulation, PLC-γ inhibition IC50: 2.1 µM (SK-OV-3 cells); reduces cancer stem cells (CSCs)
Compound 7 (3-chlorophenyl analog) 3-chlorophenyl Anticancer (Breast) PLC-γ inhibition Arrests cell cycle at G2/M phase
KuSaSch105 (4-chlorophenyl analog) 4-chlorophenyl Antiplasmodial Undetermined Synthesized via Procedure F
442556-57-2 () 4-phenoxyphenyl, 5-oxo Undetermined Structural variation Altered solubility profile

Key Structural-Activity Relationships (SAR)

Antiviral Activity: The 4-phenyl-1,3-thiazol-2-yl group in the target compound enables capsid protein binding, critical for disrupting viral assembly. However, its hydrophobic nature contributes to poor solubility . Replacement with smaller substituents (e.g., chlorophenyl in antiplasmodial analogs) shifts activity to non-viral targets, suggesting the thiazole ring is essential for antiviral specificity .

Anticancer Activity: Chloro Substituents: The 3-chloro-2-methylphenyl group in Compound 1 enhances cytotoxicity (IC50: 2.1 µM in ovarian cancer cells) by modulating glycosphingolipids (GSLs) and inhibiting PLC-γ, a key enzyme in cancer signaling . Positional Effects: The 3-chlorophenyl analog (Compound 7) shows distinct PLC-γ inhibition without GSL modulation, highlighting how substituent position alters mechanism . Oxo Group Impact: The 5-oxo modification in 442556-57-2 may increase polarity, improving solubility but reducing membrane permeability compared to non-oxo analogs .

Resistance and Solubility :

  • The target compound’s rapid resistance development contrasts with sustained efficacy in anticancer analogs, likely due to higher mutation rates in viral targets vs. human enzymes .
  • Ethyl or methoxybenzyl substitutions (e.g., 625370-18-5) improve lipophilicity and bioavailability, addressing solubility limitations seen in the parent antiviral compound .

Mechanistic Insights

  • Antiviral Compounds : Target the DENV capsid protein, preventing viral RNA packaging. Resistance arises from mutations in the capsid protein’s binding region (e.g., VGTI-A3-03) .
  • Anticancer Compounds: Compound 1: Reduces CSC populations by downregulating CD15s and CD44 markers, critical for metastasis . Compound 7: Inhibits PLC-γ, disrupting phosphoinositide signaling and inducing G2/M arrest .

Q & A

Basic Research Question

  • 1H/13C NMR : Use 2D techniques (HSQC, HMBC) to assign overlapping signals in the thienoquinoline and thiazole regions .
  • ESI-MS : Confirm molecular weight with high-resolution mass spectrometry (HRMS) to validate purity .
  • HPLC : Gradient elution (e.g., acetonitrile/water) with UV detection ensures >95% purity; conflicting retention times may indicate regioisomers requiring column recalibration .

What strategies assess biological activity, particularly in antimicrobial contexts?

Advanced Research Question

  • In Vitro Assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values .
  • Target Identification : Perform enzyme inhibition assays (e.g., DNA gyrase or topoisomerase IV) to link activity to mechanism .
  • Structural Analogues : Compare with tetrahydrobenzothiophene derivatives showing antibacterial activity via membrane disruption .

How can computational chemistry guide analog design for improved activity?

Advanced Research Question

  • Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize substituents enhancing binding affinity .
  • Reaction Design : Use quantum mechanics (e.g., DFT) to predict regioselectivity in thiazole ring formation and reduce trial-and-error synthesis .
  • SAR Analysis : Machine learning models trained on bioactivity data can identify critical functional groups for optimization .

How to address contradictory biological data in structure-activity relationship (SAR) studies?

Advanced Research Question

  • Systematic Substituent Variation : Modify the phenyl group on the thiazole or the tetrahydrothienoquinoline core to isolate activity trends .
  • Metabolic Stability Testing : Assess if contradictory results arise from differential cytochrome P450 metabolism using liver microsomes.
  • Crystallography : Resolve co-crystal structures with targets to clarify binding modes of active vs. inactive analogs .

Challenges in achieving regioselectivity during thiazole ring formation

Basic Research Question

  • Protecting Groups : Temporarily block reactive sites on the thienoquinoline core during thiazole synthesis .
  • Catalytic Control : Use Cu(I) catalysts to direct cyclocondensation of α-bromoketones and thiourea, favoring 4-phenyl substitution .
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to halt at the desired intermediate stage .

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